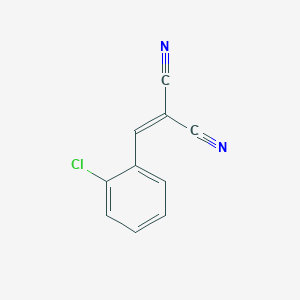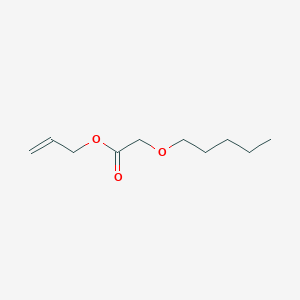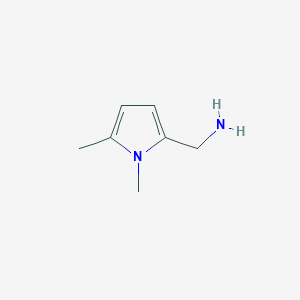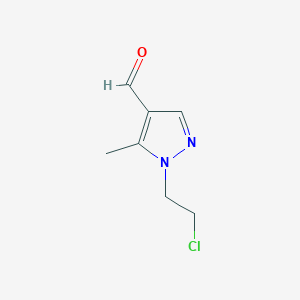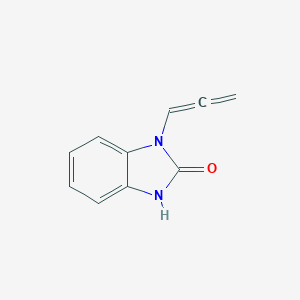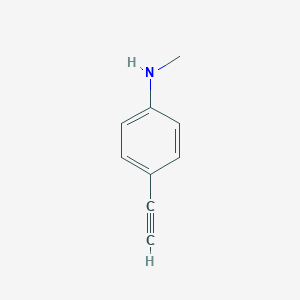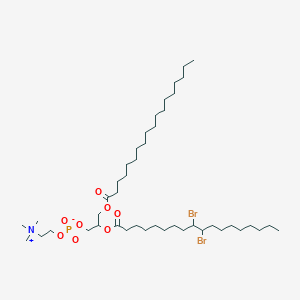
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine
描述
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine is a complex phospholipid molecule It consists of a glycerol backbone with three distinct groups attached: an oleoyl group at the first position, a 9,10-dibromostearoyl group at the second position, and a phosphocholine group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine typically involves multiple steps:
Synthesis of 9,10-dibromostearic acid: This can be achieved by brominating stearic acid using bromine in the presence of a catalyst such as iron or ultraviolet light.
Formation of 9,10-dibromostearoyl chloride: The 9,10-dibromostearic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Acylation of glycerol: The 9,10-dibromostearoyl chloride is reacted with glycerol to form 1-(9,10-dibromostearoyl)-sn-glycerol.
Introduction of the oleoyl group: Oleoyl chloride is then introduced to the first position of the glycerol backbone.
Phosphorylation: Finally, the compound is phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反应分析
Types of Reactions
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The dibromo groups can be reduced to form the corresponding stearoyl derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles like sodium thiolate (NaSMe) or primary amines (RNH2) can be employed.
Major Products
Oxidation: Epoxides or hydroxylated oleoyl derivatives.
Reduction: Stearoyl derivatives.
Substitution: Thiol or amine-substituted derivatives.
科学研究应用
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell membrane structure and function, particularly in the context of lipid rafts.
Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature, which allows it to form liposomes.
Industry: Utilized in the formulation of specialized surfactants and emulsifiers.
作用机制
The compound exerts its effects primarily through its interaction with biological membranes. The oleoyl and dibromostearoyl groups insert into the lipid bilayer, affecting membrane fluidity and permeability. The phosphocholine headgroup interacts with membrane proteins and other phospholipids, influencing signaling pathways and membrane dynamics.
相似化合物的比较
Similar Compounds
1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine: Lacks the bromine atoms, resulting in different chemical reactivity and biological properties.
1-Palmitoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine: Contains a palmitoyl group instead of an oleoyl group, affecting its physical properties and interactions with other molecules.
Uniqueness
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and potential for targeted modifications. This makes it a valuable tool in both research and industrial applications.
属性
IUPAC Name |
[2-(9,10-dibromooctadecanoyloxy)-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H86Br2NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-26-30-34-43(48)52-38-40(39-54-56(50,51)53-37-36-47(3,4)5)55-44(49)35-31-27-23-25-29-33-42(46)41(45)32-28-24-13-11-9-7-2/h40-42H,6-39H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGVUJNTJSDJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H86Br2NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923281 | |
| Record name | 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
947.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120246-71-1 | |
| Record name | 1-Oleoyl-2-(9,10-dibromostearoyl)phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120246711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


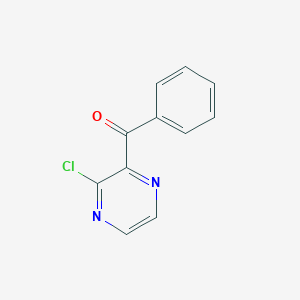
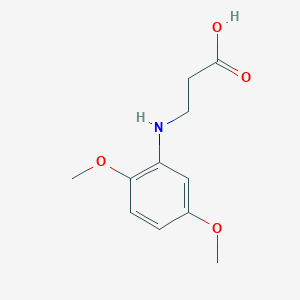
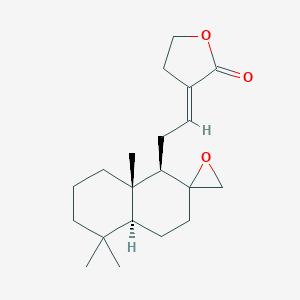
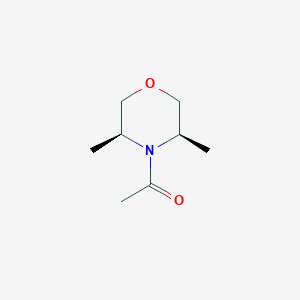
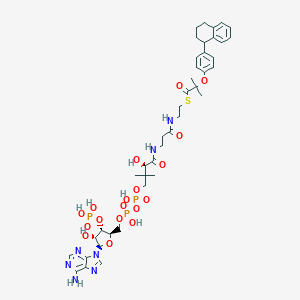
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
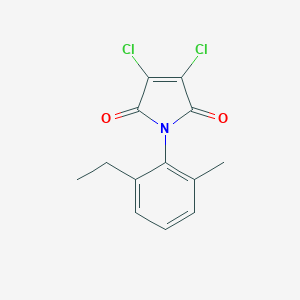
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
